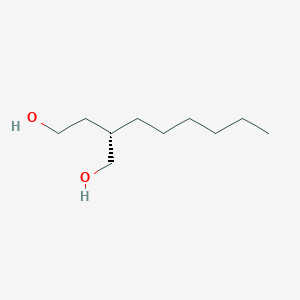

(2S)-2-Hexylbutane-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

827628-88-6 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

(2S)-2-hexylbutane-1,4-diol |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |

InChI Key |

WOEATUVURMLOMG-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCC[C@@H](CCO)CO |

Canonical SMILES |

CCCCCCC(CCO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Hexylbutane 1,4 Diol

Stereoselective Synthesis Strategies for Chiral Butane-1,4-diols

The creation of the chiral center at the C2 position of the butane-1,4-diol backbone requires precise stereochemical control. Various strategies have been developed to synthesize chiral 2-substituted-1,4-butanediols with high enantiomeric purity. These methods often involve either creating the desired stereocenter from a prochiral substrate using a chiral catalyst or starting with a readily available chiral molecule from nature.

Asymmetric Catalytic Approaches to (2S)-2-Hexylbutane-1,4-diol Precursors

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering high efficiency and enantioselectivity. iupac.org These methods typically involve a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation is a key technique for the synthesis of chiral diols by reducing prochiral substrates like diketones, lactones, or unsaturated systems. wiley-vch.deyoutube.com This method is highly atom-economical and often proceeds under mild conditions.

Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are prominent catalysts in these transformations. For instance, the asymmetric hydrogenation of diaryl 1,4-diketones using a trans-RuCl2[(S)-BINAP)][(S)-Daipen] catalyst system has been shown to produce chiral 1,4-diarylbutane-1,4-diols with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. nih.gov While this example involves aryl substituents, the methodology provides a strong precedent for the hydrogenation of alkyl-substituted diketone precursors to yield chiral diols.

Another approach involves the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones through a process called dynamic kinetic resolution (DKR). Using an Ir-SpiroPAP catalyst, a variety of chiral diols have been synthesized with high yields (80–95%) and enantioselectivity (up to 95% ee). core.ac.uk This strategy is applicable to precursors of this compound, where a racemic α-hexyl-γ-butyrolactone could be hydrogenated to the desired (S)-diol.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| trans-RuCl2[(S)-BINAP)][(S)-Daipen] | 1,4-Diketones | Chiral 1,4-Diols | Up to >99% | Up to >99% |

| Iridium-SpiroPAP | Racemic α-substituted lactones | Chiral Diols | Up to 95% | N/A |

| Rhodium-ArcPhos | Cyclic dehydroamino acid derivatives | α-Acylamino-β-alkyl tetrahydropyranones | Up to 96% | Not specified |

This table summarizes the performance of various catalysts in the enantioselective hydrogenation for the synthesis of chiral diols and related structures. Data is sourced from multiple studies. nih.govcore.ac.ukrsc.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.gov Chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, can activate substrates through hydrogen bonding and other non-covalent interactions to facilitate stereoselective reactions. nih.gov

For constructing chiral diol systems, organocatalytic aldol (B89426) reactions can produce chiral hydroxy ketones, which are key intermediates that can be subsequently reduced to diols. acs.org For example, new proline-derived organocatalysts have been used with additives like Cu(OTf)2 to achieve high enantioselectivity (>99% ee) in aldol reactions. acs.org The resulting chiral keto alcohols can then be asymmetrically reduced to furnish the desired chiral 1,3-diols, a strategy that can be adapted for 1,4-diol systems. acs.org

Desymmetrization of meso-diols is another effective organocatalytic strategy. Chiral phosphoric acids, for instance, can catalyze the asymmetric direct arylative reactions of 2-naphthols with quinone derivatives to provide axially chiral biaryldiols in high yields and excellent enantioselectivities. acs.org This principle of using a chiral catalyst to differentiate between two identical functional groups in a symmetrical molecule can be applied to meso-2-hexyl-1,3-propanediol precursors.

| Organocatalyst Type | Reaction Type | Intermediate/Product | Enantiomeric Excess (ee) |

| Proline-derived catalyst | Asymmetric Aldol Reaction | Chiral 1,3-keto alcohols | >99% |

| Chiral Phosphoric Acid | Arylative Desymmetrization | Axially Chiral Biaryldiols | Up to 99% |

| Ferrocenyl Diols | Hetero-Diels–Alder | Cycloadducts | 70-92% |

This table illustrates the effectiveness of different organocatalysts in key reactions for synthesizing chiral precursors. Data is sourced from multiple studies. nih.govacs.org

Beyond hydrogenation, other metal-catalyzed reactions are crucial for building chiral diol frameworks. A notable example is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. A strategy using Oppolzer's sultam as a chiral auxiliary demonstrates this approach. core.ac.uk Homochiral fumaramides derived from (2R)-bomane-10,2-sultam can react with a hexyl-Grignard reagent. core.ac.ukvulcanchem.com The chiral auxiliary directs the addition of the hexyl group, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary and reduction of the resulting succinic acid derivative with a reducing agent like lithium aluminum hydride (LiAlH₄) yields the chiral diol. vulcanchem.com

Another powerful method is the desymmetrization of meso-diols using chiral metal catalysts. Dinuclear zinc catalysts have been shown to be effective in the asymmetric acylation of meso 2-substituted-1,3-propanediols, providing access to chiral building blocks with high yields and enantioselectivities. rsc.org This method's applicability to 2-alkyl substituted diols makes it a viable route for synthesizing precursors to this compound.

| Reaction Type | Catalyst/Auxiliary | Key Step | Diastereomeric Excess (de) |

| Conjugate Addition | Oppolzer's Sultam | Addition of Hexyl-Grignard reagent | 70-75% |

| Desymmetrization | Dinuclear Zinc Catalyst | Asymmetric acylation of meso-diols | Up to 90% ee |

This table presents data on metal-catalyzed transformations for synthesizing chiral diols, highlighting the diastereomeric or enantiomeric excess achieved. Data is sourced from multiple studies. vulcanchem.comrsc.org

Chiral Pool Synthesis Utilizing Naturally Derived Feedstocks

The chiral pool approach leverages abundant, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes as starting materials for complex target molecules. bccollegeasansol.ac.inyork.ac.uk This strategy is highly effective when the target molecule's stereochemistry can be traced back to a readily available natural precursor. researchgate.net

For the synthesis of 2-alkyl-substituted 1,4-butanediols, a potential starting material from the chiral pool is (S)-4-hydroxymethyl-butyrolactone. core.ac.uk Another approach utilizes γ-menthyloxybutenolides, derived from inexpensive d- or l-menthol. core.ac.uk A stereoselective 1,4-addition of a carbon nucleophile followed by reduction can lead to optically active methyl-substituted butanediols. core.ac.uk This methodology could be adapted by using a hexyl nucleophile to target this compound.

L-serine, a natural amino acid, can also serve as a versatile chiral starting material. It has been used in the synthesis of various natural products by acting as a platform to construct more complex chiral structures through functional group interconversions. bccollegeasansol.ac.in

Biocatalytic Synthesis and Enzymatic Resolutions

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. These methods are increasingly important in green chemistry for the synthesis of chiral compounds. alfachemic.com

Enzymatic reduction of diketones is a useful method to synthesize enantioselective diols. acs.org Specifically, biocatalytic reduction of aldol products obtained from organocatalytic reactions is a frequently used two-step process to obtain chiral 1,3-diols, a strategy that can be conceptually extended to 1,4-diols. acs.org

Enzymatic kinetic resolution is another powerful biocatalytic technique. This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. This process could be applied to a racemic mixture of 2-hexylbutane-1,4-diol to isolate the desired (2S)-enantiomer.

| Biocatalytic Method | Enzyme Type | Application |

| Enantioselective Reduction | Reductase | Reduction of diketones to chiral diols |

| Kinetic Resolution | Lipase (B570770) | Selective acylation of one enantiomer in a racemic diol mixture |

This table outlines common biocatalytic methods and the types of enzymes used for the synthesis and resolution of chiral diols. acs.org

Enzyme-Mediated Reductions Leading to this compound

Enzyme-mediated synthesis offers a powerful and environmentally benign alternative to traditional chemical methods for producing chiral compounds. These biocatalytic approaches often exhibit high stereoselectivity, operating under mild reaction conditions.

Lipases are a class of enzymes that have demonstrated utility in the kinetic resolution of racemic diols. units.it While direct enzyme-mediated reduction of a precursor like 2-hexyl-1,4-butanedial to yield this compound is a plausible strategy, specific examples in the literature for this exact transformation are not extensively documented. However, the principle is well-established. For instance, in the synthesis of other chiral diols, alcohol dehydrogenases (ADHs) are commonly employed to reduce prochiral diketones or keto-alcohols with high enantioselectivity. The selection of the appropriate enzyme and reaction conditions, such as the choice of a suitable cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol), is critical for achieving high enantiomeric excess (e.e.) and yield.

Toluene dioxygenase is another enzyme known for producing chiral diols and alcohols, some of which are used as chiral synthons. nih.gov The broad substrate specificity of this enzyme suggests its potential application in the synthesis of this compound from an appropriate aromatic precursor, followed by further chemical modification.

Microbial Transformations in Enantiomerically Pure Diol Synthesis

Whole-cell microbial transformations provide an effective method for generating chiral synthons from racemic or prochiral starting materials. bioline.org.br Microorganisms contain a variety of enzymes that can perform stereoselective reactions.

Yeasts, in particular, have been shown to catalyze the stereoselective oxidation of meso diols to chiral lactones. mdpi.comresearchgate.net While this is an oxidation process, it highlights the potential of microbial systems to differentiate between stereoisomers or prochiral centers in diol structures. For the synthesis of this compound, a microbial reduction of a suitable prochiral diketone or the selective transformation of a racemic mixture could be employed. For example, various yeast strains from genera such as Candida and Rhodotorula have been identified for their high stereoselectivity in biotransformations. mdpi.com

The transformation of prochiral compounds into chiral products is a key advantage of microbial systems. tandfonline.com For instance, certain bacterial strains can convert prochiral 1,3-dichloro-2-propanol (B29581) into optically active 3-chloro-1,2-propanediol. tandfonline.com This demonstrates the capability of microbial enzymes to introduce chirality with high selectivity. A similar strategy could be envisioned for producing this compound, starting from a corresponding prochiral substrate. The advantages of using microbial transformations include the mild reaction conditions (ambient temperature and pressure), which minimize issues like isomerization and racemization that can occur in chemical processes. bioline.org.br

Table 1: Examples of Microbial Transformations for Chiral Compound Synthesis

| Microorganism | Substrate | Product | Key Feature |

|---|---|---|---|

| Candida pelliculosa | Monocyclic meso diols | Chiral lactones | High conversion and stereoselectivity mdpi.comresearchgate.net |

| Yarrovia lipolytica | Bicyclic meso diol | Enantiomerically pure lactone | Total conversion mdpi.comresearchgate.net |

| Candida rugosa | Aliphatic carboxylic acids | (R)-β-Hydroxyisobutyric acid | Regio- and enantioselective β-hydroxylation bioline.org.br |

| Corynebacterium sp. | 1,3-dichloro-2-propanol | Chiral 3-chloro-1,2-propanediol | Enantioselective transformation of a prochiral starting material tandfonline.com |

Total Synthesis Pathways for the (2S)-Isomer

The total synthesis of a target molecule like this compound can be approached through various strategic disconnections of the carbon skeleton. These strategies are broadly categorized as either convergent or linear.

Convergent and Linear Synthetic Strategies

A convergent synthesis , on the other hand, involves the independent synthesis of several key fragments of the target molecule, which are then combined (converged) in the later stages of the synthesis. This approach is generally more efficient as it allows for the parallel construction of different parts of the molecule, and a low-yielding step late in the synthesis does not compromise the entire reaction sequence.

For this compound, a potential linear approach could start from a chiral precursor, such as a derivative of malic acid or glutamic acid, and involve the stepwise introduction of the hexyl group and reduction of the carboxylic acid functionalities.

A convergent strategy might involve the coupling of a chiral fragment containing the stereocenter with another fragment representing the remainder of the carbon chain. For example, an asymmetric conjugate addition of a hexyl nucleophile (e.g., a Grignard reagent) to a chiral fumarate (B1241708) derivative can establish the stereocenter. vulcanchem.comcore.ac.uk Subsequent reduction of the resulting succinic acid derivative would then yield the target diol. vulcanchem.com

Efficiency and Atom Economy Considerations in Diol Synthesis

In the context of diol synthesis, catalytic hydrogenation of an alkyne precursor, such as 2-hexyne-1,4-diol (B14700205), to the corresponding alkane diol is a highly atom-economical reaction as it involves the addition of hydrogen atoms with no other byproducts. vulcanchem.com Continuous flow catalysis using a palladium catalyst can achieve quantitative conversion in such hydrogenations. vulcanchem.com

Enantiomeric Resolution Techniques for this compound Enrichment

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of 2-hexylbutane-1,4-diol, enantiomeric resolution is necessary to isolate the desired (S)-enantiomer.

One of the most common methods for resolving racemates is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org For a diol, this would typically involve derivatization to a di-acid or a similar functional group that can form salts with a chiral amine. After separation, the chiral resolving agent is removed to yield the enantiomerically enriched diol.

Chiral column chromatography is another powerful technique for separating enantiomers. wikipedia.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the column. Various types of CSPs are commercially available, and the choice of the appropriate column and mobile phase is crucial for achieving good separation.

Enzymatic kinetic resolution is a biocatalytic approach to enantiomeric resolution. This method takes advantage of the stereoselectivity of enzymes, which will preferentially catalyze a reaction on one enantiomer of a racemic mixture. For example, a lipase could be used to selectively acylate the (R)-enantiomer of 2-hexylbutane-1,4-diol, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The acylated enantiomer can then be separated from the unreacted one. This method is often highly efficient and can provide access to both enantiomers. units.it

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hexyl-1,4-butanedial |

| Isopropanol |

| 1,3-dichloro-2-propanol |

| 3-chloro-1,2-propanediol |

| Malic acid |

| Glutamic acid |

| 2-Hexyne-1,4-diol |

| Hydrogen |

Chemical Transformations and Derivatization of 2s 2 Hexylbutane 1,4 Diol

Functionalization Reactions at Hydroxyl Groups

The presence of two hydroxyl groups with different steric and electronic environments in (2S)-2-hexylbutane-1,4-diol allows for both selective monofunctionalization and difunctionalization, leading to a diverse array of derivatives.

Selective Monofunctionalization Strategies for Differential Reactivity

The differential reactivity of the primary (C1-OH) and secondary (C4-OH) hydroxyl groups in this compound is a key feature for its use in synthesis. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many reagents, enabling selective monofunctionalization.

Strategies for achieving selective monofunctionalization often rely on careful control of reaction conditions, such as temperature, stoichiometry of reagents, and the use of specific catalysts. For instance, in acylation or silylation reactions, using one equivalent of the protecting group reagent at low temperatures typically favors the formation of the C1-monoprotected derivative.

Recent advances in organocatalysis have provided highly selective methods for the monofunctionalization of diols. nih.gov Chiral catalysts, such as those based on boronic acids, can activate one hydroxyl group of a diol towards nucleophilic attack, leading to high levels of regioselectivity. nih.govdicp.ac.cn While specific studies on this compound are not extensively documented, these general principles are applicable. For example, a chiral hemiboronic acid catalyst has been successfully used for the enantioselective monoalkylation of meso-1,3-diols, demonstrating the potential for high selectivity in related systems. dicp.ac.cn

Table 1: General Strategies for Selective Monofunctionalization of Diols

| Reaction Type | Reagents and Conditions | Selectivity |

| Acylation | 1 eq. Acyl chloride/anhydride, hindered base, low temp. | Favors primary OH |

| Silylation | 1 eq. Silyl chloride, base (e.g., imidazole), low temp. | Favors primary OH |

| Alkylation | 1 eq. Alkyl halide, base (e.g., NaH), controlled temp. | Favors primary OH |

| Organocatalytic | Chiral boronic acid catalysts, electrophile | High regioselectivity |

Difunctionalization and Cyclic Derivative Formation

Difunctionalization of this compound involves the reaction of both hydroxyl groups. This can be achieved by using an excess of the reagent or more forcing reaction conditions. A key application of difunctionalization is the formation of cyclic derivatives, such as acetals, ketals, and cyclic ethers.

The formation of a bis-Mosher ester of (2R)-2-hexylbutane-1,4-diol has been reported as a method to determine the enantiomeric excess of the diol. core.ac.uk This reaction involves the esterification of both hydroxyl groups with Mosher's acid chloride, creating diastereomeric esters that can be distinguished by NMR spectroscopy. core.ac.uk This demonstrates a practical application of difunctionalization for stereochemical analysis.

Cyclization of 1,4-diols is a common strategy to form tetrahydrofuran (B95107) rings. researchgate.netfrontiersin.org For this compound, acid-catalyzed dehydration would be expected to yield (S)-2-hexyltetrahydrofuran. The reaction proceeds via protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group. The use of dialkyl carbonates in the presence of a base also provides a green method for the cyclization of 1,4-diols to tetrahydrofurans. frontiersin.org

Oxidative Transformations of the Diol Moiety

The hydroxyl groups of this compound can be oxidized to various carbonyl-containing functional groups, with the outcome depending on the oxidant and the reaction conditions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol can be oxidized to a ketone.

A particularly important oxidative transformation of 1,4-diols is their conversion to γ-lactones. nih.govgoogle.comyoutube.com This can be achieved through a one-pot oxidation of both the primary and secondary alcohols. For this compound, this would involve the initial oxidation of the primary alcohol to an aldehyde, which can then exist in equilibrium with a cyclic hemiacetal (a lactol). youtube.com Subsequent oxidation of the lactol yields the corresponding γ-lactone, (S)-3-hexyl-γ-butyrolactone.

Ruthenium-based catalysts, such as Cp*Ru(PN) complexes, have been shown to be highly efficient for the oxidative lactonization of 1,4-diols. nih.gov Another method involves the use of ruthenium trichloride (B1173362) with a chemical oxidizing agent like sodium hypochlorite. google.com Flavoprotein alcohol oxidases also offer a biocatalytic route for the selective double oxidation of diols to form lactones or hydroxy acids. d-nb.info

Reductive Manipulations of Derived Intermediates

Derivatives of this compound can undergo various reductive transformations. For instance, if the diol is first converted to a diester or a dilactone, these can be reduced back to the diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

More synthetically useful are reductive manipulations of derivatives where the hydroxyl groups have been converted into better leaving groups. For example, conversion of the diol to a disulfonate ester (e.g., dimesylate or ditosylate) allows for subsequent reductive cleavage of the C-O bonds.

A significant application is the conversion of the diol to a diamine. This can be achieved by converting the diol to a diazide via the corresponding disulfonate, followed by reduction of the diazide with a reagent such as LiAlH₄ or by catalytic hydrogenation. This transformation has been demonstrated for related 2-substituted butane-1,4-diols to synthesize enantiomerically pure 2-substituted putrescines. core.ac.uk

Carbon-Carbon Bond Forming Reactions Involving the Diol Core

While direct carbon-carbon bond formation at the hydroxyl-bearing carbons of this compound is not typical, the diol can serve as a chiral template or precursor for molecules that undergo such reactions. The chiral backbone of the diol can influence the stereochemical outcome of reactions in its derivatives.

For instance, the diol can be converted into a chiral ligand for use in asymmetric catalysis, where the ligand facilitates enantioselective carbon-carbon bond formation. nih.govrsc.org Chiral diols are known to be precursors for ligands in reactions like asymmetric allylic alkylations and 1,4-additions. rsc.org

Furthermore, derivatives of the diol, such as the corresponding dialdehyde (B1249045) or other electrophilic species, could participate in carbon-carbon bond-forming reactions like aldol (B89426) or Grignard reactions. The existing stereocenter at C2 would be expected to direct the stereochemistry of the newly formed stereocenters.

Retention and Inversion of Stereochemical Configuration During Transformations

A critical aspect of the chemistry of this compound is the fate of the stereocenter at the C2 position during chemical transformations. Many reactions involving the hydroxyl groups at C1 and C4 proceed with retention of the (S)-configuration at C2, as this carbon is not directly involved in the reaction.

For example, in the formation of esters, ethers, or the oxidation of the hydroxyl groups, the stereochemical integrity of the C2 center is typically maintained. The synthesis of (2R)-substituted succinic acids from the corresponding diols and their subsequent reduction back to the diols has been shown to proceed with retention of configuration. core.ac.uk

Application of 2s 2 Hexylbutane 1,4 Diol in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block for Complex Organic Molecules

A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger, more complex structure. (2S)-2-Hexylbutane-1,4-diol, with its defined stereochemistry at the C2 position, is a versatile starting material for creating other valuable chiral molecules. Its synthesis can be achieved through stereoselective methods, such as the conjugate addition of a hexyl Grignard reagent to a homochiral fumaramide (B1208544) derived from Oppolzer's sultam, followed by reduction. core.ac.uk This provides access to the enantiomerically enriched diol, which can then be used in subsequent synthetic steps.

Precursor in Enantioselective Natural Product Synthesis

Enantiomerically pure 2-substituted butane-1,4-diols are valuable intermediates in organic synthesis. core.ac.ukacs.org They are derived from 2-substituted succinic acids, which themselves are important building blocks for the synthesis of enantiomerically pure β-substituted, β-amino acids and can serve as structural components in natural products. core.ac.ukacs.orgresearchgate.net The synthesis of the (2R)-enantiomer of 2-hexylbutane-1,4-diol is achieved by the reduction of the corresponding (2R)-2-hexylsuccinic acid. core.ac.uk This succinic acid precursor is prepared via a highly diastereoselective conjugate addition of hexylmagnesium bromide to a fumarate (B1241708) derivative equipped with a chiral auxiliary. core.ac.uk This established pathway underscores the role of the diol as a key chiral synthon, whose structural framework can be incorporated into more complex targets that are often found in nature.

Intermediate in the Construction of Advanced Pharmaceutical Scaffolds

The demand for non-racemic drugs has driven the development of synthetic routes to chiral intermediates. core.ac.ukcore.ac.uk The structural motif of 2-substituted 1,4-diols is a key feature in many biologically active compounds and pharmaceutical intermediates. nih.govmdpi.com For instance, research has shown that (2R)-benzylsuccinic acid, which can be synthesized from the corresponding chiral diol, is an inhibitor of carboxypeptidase A. core.ac.uk By analogy, this compound can be oxidized to its corresponding succinic acid, positioning it as a valuable intermediate for creating analogs of enzyme inhibitors or other advanced pharmaceutical scaffolds. core.ac.uknih.gov The ability to synthesize these chiral diols allows for the construction of enantiomerically pure β-amino acids, which are crucial components in peptidomimetics and other drug candidates. acs.org

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. core.ac.ukwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. core.ac.uk The effectiveness of a chiral auxiliary stems from its ability to create a sterically and/or electronically biased environment, forcing a reaction to proceed from a specific direction. core.ac.uk

Diol-Derived Esters and Acetals in Stereoselective Alkylations and Additions

The two hydroxyl groups of this compound are ideal handles for its temporary installation as a chiral auxiliary. It can react with carboxylic acids or their derivatives to form chiral esters, or with aldehydes and ketones to form chiral acetals. academie-sciences.frresearchgate.net These new, larger molecules now contain the chiral information from the diol.

In the case of a chiral ester, deprotonation at the α-position can generate a chiral enolate. The bulky hexyl group and the stereocenter of the diol backbone direct the approach of an electrophile, such as an alkyl halide, leading to a diastereomerically enriched product. williams.eduacs.org Similarly, a chiral acetal (B89532) formed from the diol and a prochiral aldehyde can control the stereochemistry of subsequent addition reactions to that carbonyl group. wikipedia.org

| Reaction Type | Auxiliary Derivative | Prochiral Substrate | Reagent | Desired Outcome |

| Alkylation | Ester | Carboxylic Acid | Alkyl Halide | Diastereoselective formation of a new C-C bond |

| Aldol (B89426) Reaction | Acetal | Aldehyde | Enolate | Diastereoselective formation of a β-hydroxy carbonyl |

| Grignard Addition | Acetal | Ketone | Grignard Reagent | Diastereoselective formation of a tertiary alcohol |

Cyclic Derivatives of this compound as Chiral Inducers

The 1,4-diol structure allows for the formation of seven-membered cyclic derivatives, such as acetals or ketals, when reacted with a prochiral aldehyde or ketone. academie-sciences.fr The formation of these cyclic structures creates a rigid conformation that can be highly effective in inducing chirality. ic.ac.ukacs.org

For example, reacting this compound with a prochiral ketone creates a chiral ketal. The two faces of the original ketone are now diastereotopic. A subsequent reaction, such as a reduction or the addition of a nucleophile, will preferentially occur on the less sterically hindered face as dictated by the conformation of the seven-membered ring and the orientation of the hexyl group. mdpi.com This strategy allows the chirality of the diol to be transferred to a new molecule. Once the transformation is complete, hydrolysis of the ketal removes the chiral auxiliary, yielding an enantiomerically enriched product. wikipedia.org

Development of this compound Derived Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. These catalysts typically consist of a metal center bound to a chiral ligand. acs.org The ligand is responsible for creating the chiral environment around the metal, which in turn dictates the stereochemical outcome of the reaction. Chiral diols are common precursors for the synthesis of effective chiral ligands. scispace.commdpi.com

The structure of this compound makes it an excellent candidate for the backbone of a bidentate ligand. The two hydroxyl groups can be chemically modified to introduce phosphorus, nitrogen, or other donor atoms capable of coordinating to a transition metal. For example, the diol can be converted into a bis(phosphine) ligand, a class of ligands widely used in asymmetric hydrogenation and other transformations. researchgate.netdicp.ac.cn

When such a bidentate ligand, derived from this compound, chelates to a metal like rhodium or palladium, it forms a stable, well-defined chiral complex. tandfonline.comorganic-chemistry.org The stereocenter and the C6 side chain of the diol backbone would project into the catalytic pocket, influencing the binding of the substrate and directing the catalytic transformation to produce one enantiomer of the product in excess. The modular nature of ligand synthesis would allow for the tuning of electronic and steric properties to optimize selectivity for a specific catalytic reaction. researchgate.net

Phosphine (B1218219) and Phosphite (B83602) Ligands based on the Diol Backbone

The development of chiral phosphine and phosphite ligands is central to progress in asymmetric catalysis. jst.go.jp The C2-symmetric backbone of chiral 1,4-diols is a well-established motif for creating effective chelating ligands. google.com Although specific research detailing the synthesis of ligands directly from this compound is not extensively documented in publicly available literature, established synthetic routes for analogous 1,4-diols provide a clear blueprint for its potential applications.

One of the most robust methods for converting a chiral 1,4-diol into a phosphine ligand involves a two-step process. First, the diol is reacted with thionyl chloride to form a cyclic sulfite, which is then oxidized to a more stable cyclic sulfate (B86663). google.com This cyclic sulfate is an excellent electrophilic precursor that can react with primary phosphines (RPH₂) in the presence of a strong base to yield a chiral phospholane (B1222863) ring system. google.com This method is highly valued for its efficiency and for producing ligands with a high degree of enantiomeric purity. google.com

For the synthesis of phosphite ligands, a more direct route is available. Chiral diols are commonly reacted with phosphorus trichloride (B1173362) (PCl₃) or chlorodiarylphosphines (Ar₂PCl) in the presence of a base to form cyclic phosphites or diphosphinites (BINAPO-type ligands), respectively. dicp.ac.cnsci-hub.se These phosphorus(III)-based ligands are known for their tunable steric and electronic properties, which can be modulated by changing the substituents on the phosphorus atom. sci-hub.se The hexyl group on the this compound backbone would be expected to enhance the solubility of the resulting ligands and their metal complexes in nonpolar organic solvents and influence the chiral environment of the catalytic pocket.

Table 1: Potential Synthetic Routes to Phosphorus Ligands from a 1,4-Diol Backbone

| Ligand Type | General Synthetic Precursor | Key Reagents | Resulting Structure |

|---|---|---|---|

| Phospholane | Chiral 1,4-Diol Cyclic Sulfate | 1. Thionyl Chloride, RuCl₃, NaIO₄2. Primary Phosphine (RPH₂), Base | Chiral Phospholane |

| Phosphite | Chiral 1,4-Diol | Phosphorus Trichloride (PCl₃), Base | Chiral Cyclic Phosphite |

Amide and Amine Ligands Derived from this compound

Chiral amine and amide functionalities are cornerstones of ligand design, capable of coordinating with a wide range of metals to catalyze enantioselective reactions. nih.govnih.gov Chiral 1,4-diols like this compound can be synthetically transformed into valuable chiral amine and amide precursors.

A primary pathway involves the conversion of the diol to a dimesylate, followed by nucleophilic substitution with an amine or azide. The resulting diazide can then be reduced to a 1,4-diamine. Such C2-symmetric diamines are highly effective ligands for transition metals like ruthenium and rhodium, used in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.net

Alternatively, the diol can be oxidized to the corresponding dicarboxylic acid or lactone, which can then be converted into a diamide. These amide ligands, particularly when part of a larger chelating framework, have shown significant utility in catalysis, for instance in Ru-catalyzed dehydrogenation reactions. arabjchem.org Furthermore, chiral 1,4-amino alcohols, which can be synthesized from the diol, are themselves important ligands for reactions like the enantioselective addition of organozinc reagents to aldehydes. scirp.org While these routes are well-established for various chiral diols, their specific application starting from this compound awaits detailed investigation.

Application in Enantioselective C-C, C-N, and C-X Bond Formations

The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds with high enantioselectivity is a paramount objective in modern organic synthesis. sioc-journal.cn The success of these transformations relies heavily on the performance of chiral catalysts, where the ligand structure is the primary determinant of stereochemical outcomes. jst.go.jp Ligands derived from chiral diols, such as the phosphines and phosphites discussed previously, are instrumental in this context. researchgate.net

Transition metal complexes bearing chiral phosphine ligands are workhorses for a multitude of enantioselective reactions. For example, palladium-catalyzed asymmetric allylic alkylation (C-C bond formation) and allylic amination (C-N bond formation) often employ chiral phosphine ligands to achieve high enantiomeric excess. sioc-journal.cn Similarly, rhodium- and ruthenium-catalyzed asymmetric hydrogenation of olefins, ketones, and imines are benchmark reactions that rely on C2-symmetric diphosphine ligands. dicp.ac.cn

While specific catalytic data for ligands derived from this compound are not yet reported, the structural features of the diol suggest that its derivatives would be suitable for these applications. The hexyl substituent would create a distinct, sterically-defined chiral pocket around the metal center, potentially influencing selectivity in reactions involving prochiral substrates.

Table 2: Representative Enantioselective Reactions Catalyzed by Chiral Phosphine-Metal Complexes

| Reaction Type | Bond Formed | Typical Metal Catalyst | Role of Chiral Ligand |

|---|---|---|---|

| Asymmetric Hydrogenation | C-H | Rhodium, Ruthenium, Iridium | Induces enantioselectivity in the reduction of C=C, C=O, or C=N bonds. |

| Asymmetric Allylic Alkylation | C-C | Palladium, Iridium | Controls the stereochemistry of nucleophilic attack on an allylic substrate. |

| Asymmetric Allylic Amination | C-N | Palladium, Iridium | Directs the enantioselective formation of chiral amines from allylic precursors. |

| Heck Reaction | C-C | Palladium | Controls stereoselectivity in the coupling of an alkene and an organohalide. |

Contributions to Chiral Materials Science and Polymer Precursors

Beyond catalysis, chiral diols are valuable monomers for the synthesis of advanced polymers with unique properties. This compound serves as a building block for chiral or chirally-modified polymers, including polyurethanes and polycarbonates. google.com The incorporation of a chiral, non-planar monomer with a flexible side chain into a polymer backbone can significantly disrupt chain packing, altering the material's physical and mechanical properties.

In the context of polyurethanes, diols are used as chain extenders. The use of this compound can introduce chirality into the polymer backbone and, due to the bulky hexyl group, reduce crystallinity and increase the flexibility of the resulting material. A patent for branched polyalkylene carbonate diols includes 2-hexylbutane-1,4-diol, indicating its utility in producing polyurethane resins. google.com

This principle also applies to biodegradable polyesters, such as poly(butylene succinate) (PBS). The introduction of the 2-hexyl side chain would be expected to lower the melting point (Tₘ) and glass transition temperature (T₉) of the polymer, making it more flexible and improving its processability. Furthermore, the inherent chirality of the monomer can be used to create stereoregular polymers with potentially novel optical or recognition properties, making it a person of interest for applications in chiral materials science.

Table 3: Expected Impact of Incorporating this compound into Polymer Backbones

| Polymer Type | Base Monomers | Modified Polymer with this compound | Expected Change in Properties |

|---|---|---|---|

| Polycarbonate | Diol, Phosgene/Carbonate | Poly(2-hexylbutylene carbonate) | Introduction of chirality; Increased flexibility; Lowered T₉ |

| Polyurethane | Diisocyanate, Diol | Polyurethane with diol as chain extender | Reduced crystallinity; Enhanced elasticity; Introduction of chirality |

Spectroscopic and Computational Studies on 2s 2 Hexylbutane 1,4 Diol

Advanced Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis

Spectroscopic techniques are powerful tools for probing the intricate details of molecular structure. For a chiral molecule like (2S)-2-Hexylbutane-1,4-diol, a combination of methods is often employed to fully characterize its stereochemistry and conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the connectivity and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information. The presence of a stereocenter at the C2 position leads to diastereotopic protons in the adjacent methylene (B1212753) groups, which can give rise to complex splitting patterns in the ¹H NMR spectrum.

Detailed analysis of coupling constants, particularly ³J(H,H) values, can provide insights into the dihedral angles and, consequently, the preferred conformations of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated in CDCl₃ at the B3LYP/6-31G(d) level of theory)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.65 (dd, J = 11.0, 4.5 Hz), 3.58 (dd, J = 11.0, 6.0 Hz) | 65.8 |

| 2 | 1.75 (m) | 42.1 |

| 3 | 1.60 (m), 1.45 (m) | 30.5 |

| 4 | 3.78 (t, J = 6.5 Hz) | 62.3 |

| 1' (Hexyl) | 1.30-1.40 (m) | 32.0 |

| 2' (Hexyl) | 1.25-1.35 (m) | 29.8 |

| 3' (Hexyl) | 1.25-1.35 (m) | 22.8 |

| 4' (Hexyl) | 1.25-1.35 (m) | 31.9 |

| 5' (Hexyl) | 1.25-1.35 (m) | 22.7 |

| 6' (Hexyl) | 0.88 (t, J = 7.0 Hz) | 14.1 |

Note: The predicted values are for a representative low-energy conformer. Actual experimental values may vary due to solvent effects and conformational averaging.

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light with wavelength. bhu.ac.in

The absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying functional groups and probing conformational changes. In this compound, the O-H stretching region of the IR spectrum is of particular interest. The presence of intramolecular hydrogen bonding between the two hydroxyl groups would result in a broadening of the O-H stretching band and a shift to lower wavenumbers compared to the free O-H stretch.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |

| O-H Stretch (Hydrogen Bonded) | 3450 (broad) | 15 |

| C-H Stretch (Aliphatic) | 2850-2960 | 50-100 |

| CH₂ Bend | 1450-1470 | 20-30 |

| C-O Stretch | 1050-1150 | 10-20 |

| C-C Stretch | 800-1000 | 5-15 |

X-ray Crystallography of this compound Derivatives for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, especially for flexible molecules like diols that may not crystallize readily.

A common strategy to overcome this is to prepare a crystalline derivative. For this compound, derivatization with a rigid, chromophoric group such as p-nitrobenzoyl chloride can facilitate crystallization and also aid in the determination of the absolute configuration via the Bijvoet method.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. This experimental data is also invaluable for validating the geometries predicted by computational methods.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular properties and the exploration of conformational landscapes that may be difficult to access experimentally.

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules. By approximating the electron density of a molecule, DFT can be used to calculate its geometry, energy, and a wide range of other properties. nih.gov

For this compound, a conformational search using DFT can identify the various low-energy conformers and their relative populations. This is particularly important for a flexible molecule where multiple conformations may coexist at room temperature. The calculations can also reveal the presence and strength of intramolecular hydrogen bonds by analyzing the distance between the hydrogen bond donor and acceptor and the corresponding bond angles. nih.gov

Furthermore, DFT calculations are used to predict the spectroscopic properties discussed earlier, including NMR chemical shifts, ECD spectra, and vibrational frequencies. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

Calculated Molecular Properties of this compound (Lowest Energy Conformer)

| Property | Value |

| Optimized Energy (Hartree) | -620.12345 |

| Dipole Moment (Debye) | 2.15 |

| O-H···O Hydrogen Bond Length (Å) | 2.1 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound, a chiral diol with a flexible hexyl substituent, is complex and best explored through computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations. These techniques provide insights into the molecule's preferred three-dimensional structures, which are crucial for understanding its physical properties and reactivity.

A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can lead to pseudo-cyclic structures, which may be energetically favorable in non-polar environments. The presence of the bulky hexyl group at the C2 position introduces steric constraints that influence the relative stability of different conformers. The hexyl chain itself has numerous rotational degrees of freedom, leading to a large number of possible conformations.

Molecular dynamics simulations can provide a more dynamic picture of the conformational behavior. By simulating the motion of the molecule over time at a given temperature, MD simulations can explore a wider range of the conformational space and identify the most populated conformational states. These simulations can also reveal the transitions between different conformers, providing insights into the molecule's flexibility.

A hypothetical conformational analysis of this compound would likely reveal that the most stable conformers are those that minimize steric repulsion between the hexyl group and the hydroxymethyl group at C1, while allowing for favorable hydrogen bonding interactions where possible. The extended, or anti, conformations of the hexyl chain are generally expected to be lower in energy than folded, or gauche, conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics

| Conformer | Dihedral Angle (O-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Intramolecular H-bond | Relative Energy (kcal/mol) |

| A | anti | anti | No | 0.00 |

| B | gauche | anti | Yes | -1.2 |

| C | anti | gauche | No | 0.8 |

| D | gauche | gauche | Yes | -0.5 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound and for elucidating potential reaction mechanisms. Density Functional Theory (DFT) is a widely used quantum mechanical method for these purposes, often providing a good balance between accuracy and computational cost.

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of a given conformer of this compound. Since the observed spectrum is an average over all populated conformations, these calculations can help in assigning experimental spectra and can provide insights into the conformational equilibrium.

Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be used to assign the bands in an experimental spectrum to specific molecular vibrations. For this compound, characteristic bands would include the O-H stretching vibrations, which would be sensitive to hydrogen bonding, and the C-O stretching vibrations.

Table 2: Predicted Spectroscopic Data for a Low-Energy Conformer of this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR | |

| H on C1 | 3.6 - 3.8 ppm |

| H on C4 | 3.5 - 3.7 ppm |

| H on C2 | 1.5 - 1.7 ppm |

| CH₂ in hexyl chain | 1.2 - 1.4 ppm |

| CH₃ in hexyl chain | 0.8 - 0.9 ppm |

| ¹³C NMR | |

| C1 | ~65 ppm |

| C4 | ~63 ppm |

| C2 | ~40 ppm |

| IR Frequencies | |

| O-H stretch (free) | ~3650 cm⁻¹ |

| O-H stretch (H-bonded) | ~3400 cm⁻¹ |

| C-O stretch | 1050 - 1150 cm⁻¹ |

Note: This data is hypothetical and based on typical values for similar functional groups.

Elucidation of Reaction Mechanisms

Computational methods are invaluable for studying the mechanisms of chemical reactions. For a molecule like this compound, a plausible reaction to investigate would be an acid-catalyzed intramolecular cyclization (dehydration) to form a substituted tetrahydrofuran (B95107).

By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures and calculate the activation energies for different possible pathways. This allows for a detailed understanding of the reaction mechanism and can help predict the major products. For the cyclization of this compound, the calculations would likely show a stepwise mechanism involving protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation, and subsequent ring closure by the attack of the other hydroxyl group. The presence of the hexyl group at the C2 position would be expected to influence the stereochemical outcome of the reaction.

Table 3: Hypothetical Calculated Activation Energies for the Cyclization of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Protonation of C4-OH | TS1 | 5.2 |

| Loss of H₂O | TS2 | 18.5 |

| Ring Closure | TS3 | 3.1 |

Note: This data is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Methodologies for 2s 2 Hexylbutane 1,4 Diol

Sustainable and Green Chemistry Approaches in Diol Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. organic-chemistry.org For the synthesis of (2S)-2-Hexylbutane-1,4-diol and related aliphatic diols, several sustainable strategies are being explored.

One key area of focus is the use of bio-based feedstocks. Vanillin, which can be derived from lignin (B12514952), is a promising renewable starting material for producing various aromatic diols. mdpi.com Similar bio-based routes for aliphatic diols are under investigation. For instance, the conversion of biomass-derived sugars, succinic acid, or furfural (B47365) into 1,4-butanediol (B3395766) through biocatalysis or chemical catalysis presents a sustainable alternative to petroleum-based processes. google.comwikipedia.org Future research could focus on developing engineered microorganisms or catalytic systems to convert renewable resources into precursors for asymmetrically substituted 1,4-diols like the target compound.

Another green approach involves the use of environmentally benign catalysts and solvents. Organocatalysis, which avoids the use of often toxic and expensive metal catalysts, is a powerful tool in asymmetric synthesis. organic-chemistry.org For example, L-proline has been shown to be an effective organocatalyst for direct aldol (B89426) reactions, and its efficacy can be enhanced by the addition of chiral diols. organic-chemistry.org Biocatalysis, utilizing enzymes like lipases, offers a highly selective and green route to polyesters from diols and can be applied to the synthesis of chiral compounds. rsc.org The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) derived from renewable resources, is also a key consideration in improving the sustainability of synthetic processes involving organometallic reagents like Grignard reagents, which are used in some syntheses of 2-substituted 1,4-diols. mdpi.com

The development of catalytic systems that are synergistic and operate under mild conditions is also a significant area of research. For example, the combination of an alkaline ionic liquid with a Brønsted acid has been shown to effectively catalyze the synthesis of cyclic carbonates from aliphatic diols and CO2, presenting a green and cost-effective pathway. rsc.org

Table 1: Green Chemistry Approaches in Diol Synthesis

| Approach | Description | Potential Application for this compound |

|---|---|---|

| Bio-based Feedstocks | Utilization of renewable resources like biomass, sugars, or lignin derivatives. | Development of biocatalytic or chemocatalytic routes from renewable sources to chiral precursors. |

| Organocatalysis | Use of small organic molecules as catalysts to avoid heavy metals. | Application of chiral organocatalysts for the enantioselective synthesis of the diol. |

| Biocatalysis | Employment of enzymes for highly selective transformations. | Use of lipases or other enzymes for kinetic resolution or direct asymmetric synthesis. |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Utilizing bio-derived solvents like 2-MeTHF in synthetic steps. |

| Synergistic Catalysis | Combining catalysts to achieve higher efficiency under milder conditions. | Exploring novel catalytic systems for more efficient and selective synthesis. |

Continuous Flow Chemistry and Microreactor Technology for Efficient Production

Continuous flow chemistry, often utilizing microreactors, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and potential for automation and scalability. nih.govacs.orgresearchgate.net These benefits are particularly relevant for the production of fine chemicals and pharmaceutical intermediates like this compound. bohrium.com

The enantioselective synthesis of chiral diols has been successfully demonstrated in continuous flow systems. For instance, a telescoped continuous flow process for producing precursors to 1-aryl-1,3-diols has been developed, showcasing the potential for multi-step syntheses in an uninterrupted manner. nih.govacs.orgresearchgate.net Such a strategy could be adapted for the synthesis of this compound, potentially integrating the asymmetric conjugate addition and subsequent reduction steps.

Immobilized catalysts are often employed in flow chemistry to simplify product purification and enable catalyst recycling. umontreal.cabeilstein-journals.org Chiral catalysts can be supported on various materials, including polymers or nanoparticles, and packed into columns or reactors for continuous operation. umontreal.cabeilstein-journals.org For the synthesis of this compound, a potential route involves the hydrogenation of a 2-hexyne-1,4-diol (B14700205) precursor. This hydrogenation could be performed in a continuous flow reactor using a palladium catalyst, offering precise control over reaction conditions to maximize conversion and minimize side reactions. researchgate.net

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for highly exothermic or fast reactions, as well as for screening reaction conditions and catalysts efficiently. beilstein-journals.orgtandfonline.comresearchgate.net The use of microreactors can lead to higher yields and selectivities compared to batch reactions. beilstein-journals.org Future work on this compound will likely involve the development of dedicated continuous flow processes using microreactor technology to improve the efficiency, safety, and sustainability of its production. tandfonline.com

Table 2: Advantages of Continuous Flow Chemistry for Diol Synthesis

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. | Important for handling reactive intermediates and exothermic reactions. |

| Improved Control | Precise control over temperature, pressure, and residence time. | Crucial for achieving high enantioselectivity and yield. |

| Scalability | Scaling up by running the process for longer or in parallel. | Facilitates transition from laboratory to industrial production. |

| Automation | Potential for fully automated synthesis and optimization. | Reduces manual labor and improves reproducibility. |

| Catalyst Recycling | Use of immobilized catalysts simplifies separation and reuse. | Lowers costs and reduces waste. |

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by accelerating reaction optimization and enabling the discovery of new synthetic routes. These computational tools can analyze large datasets to identify patterns and predict reaction outcomes, such as yield and enantioselectivity, with increasing accuracy.

For the synthesis of this compound, ML algorithms could be trained on data from previous syntheses of this and related chiral diols to build predictive models. These models can then be used to optimize reaction conditions—such as temperature, solvent, catalyst, and reagent concentrations—to maximize the yield and enantiomeric excess of the desired product. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Furthermore, AI can be employed in retrosynthetic analysis to propose novel synthetic pathways to this compound. By learning the rules of chemical reactivity from vast reaction databases, AI tools can suggest creative and potentially more efficient routes that may not be obvious to a human chemist.

The combination of AI with automated synthesis platforms, such as robotic systems, creates a powerful closed-loop workflow. In such a system, an AI algorithm proposes a set of reaction conditions, a robot performs the experiments, and the results are fed back to the AI to refine its models and suggest the next round of experiments. This autonomous approach can rapidly identify the optimal conditions for the synthesis of this compound.

Exploration of Novel Applications in Advanced Functional Molecules and Supramolecular Chemistry

The unique stereochemistry and functional groups of this compound make it an attractive building block for the creation of advanced functional molecules and for use in supramolecular chemistry.

In the realm of functional molecules, chiral diols are important precursors for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The hexyl side chain in this compound can impart specific solubility and packing characteristics to larger molecules, making it a useful component in the design of functional polymers or liquid crystals.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. Chiral diols can play a crucial role in the formation of chiral supramolecular assemblies. acs.orgacs.orgnih.gov For example, they can act as chiral templates or guests, inducing chirality in an achiral host molecule or directing the formation of a larger chiral superstructure. rsc.org The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which can be exploited in the design of self-assembling systems. rsc.org

Chiral diols have also been shown to act as effective additives in asymmetric catalysis, where they can form a chiral supramolecular transition state that enhances the enantioselectivity of a reaction. organic-chemistry.org Future research could explore the use of this compound as a chiral ligand or auxiliary in new catalytic systems, leveraging its specific structure to control the stereochemical outcome of reactions. The ability of chiral diols to induce enantioselectivity in supramolecular catalysis, even when the chiral center is remote from the catalytic site, opens up new avenues for catalyst design. acs.orgacs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Butanediol |

| 2-Hexyne-1,4-diol |

| 2-MeTHF (2-methyltetrahydrofuran) |

| L-proline |

| Vanillin |

| Carbon Dioxide |

| Palladium |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2S)-2-Hexylbutane-1,4-diol with high enantiomeric purity?

- Methodological Answer : The stereoselective synthesis of this compound can be achieved via reduction of a chiral diester precursor. For example, LiAlH₄ reduction of a (3S)-configured thioester under argon at 0°C, followed by warming to room temperature and purification via column chromatography, yields the diol with >85% enantiomeric excess (ee). Key steps include strict anhydrous conditions and quenching with 15% NaOH to isolate the product .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Enantiomeric purity is confirmed by converting the diol to its (R)-(+)-Mosher acid derivative. Acylation with Mosher acid chloride followed by ¹H NMR analysis reveals distinct splitting patterns for diastereomers. For example, the (2S)-configuration shows specific chemical shifts (e.g., δ 1.2–1.6 ppm for hexyl protons) and coupling constants (J = 6–8 Hz for vicinal protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for hydroxyl groups (δ 1.5–2.0 ppm, broad), chiral center protons (δ 3.5–4.0 ppm), and hexyl chain (δ 0.8–1.4 ppm).

- IR Spectroscopy : Confirm O-H stretches (~3300 cm⁻¹) and C-O bonds (~1050 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 191.2) and fragmentation patterns .

Advanced Research Questions

Q. What strategies minimize racemization during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) for hydroxyl protection during reactions.

- Low-Temperature Conditions : Conduct nucleophilic substitutions at –20°C to suppress epimerization.

- Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for etherification or esterification to retain stereointegrity .

Q. How does the hexyl substituent influence the reactivity of this compound in cross-metathesis reactions?

- Methodological Answer : The hexyl chain increases steric bulk, reducing reaction rates but improving regioselectivity. In Grubbs’ metathesis, the diol acts as a chain-terminating agent, forming terminal alkenes. Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane) to balance reactivity and selectivity .

Q. Are there computational models predicting the conformational stability of this compound in solvents?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields predict that polar solvents (e.g., methanol) stabilize the diol’s extended conformation via hydrogen bonding, while nonpolar solvents (e.g., hexane) favor compact conformations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further validate energy minima for rotational isomers .

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : The diol serves as a chiral ligand precursor in transition-metal catalysis. For example, its oxidation to a diketone enables coordination to Ru(II) centers, enhancing enantioselectivity in hydrogenation reactions (up to 92% ee). Optimize ligand-to-metal ratios (1:1 to 1:2) and solvent systems (e.g., THF/ethanol mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.